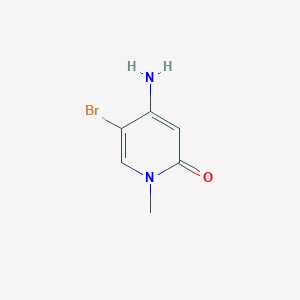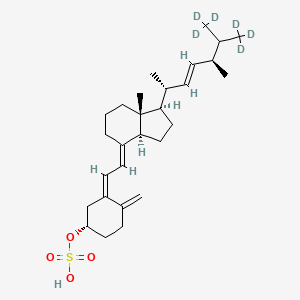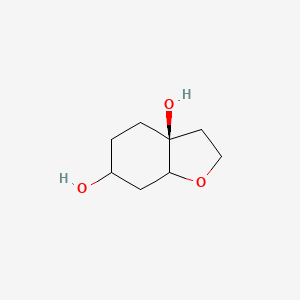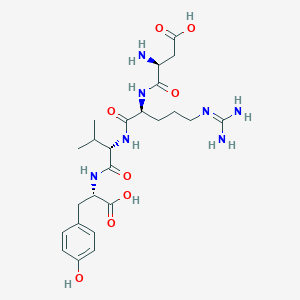
Angiotensin II (1-4), human
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Angiotensin II (1-4), human, is a potent endogenous peptide that plays a crucial role in the regulation of blood pressure and fluid balance. It is a key component of the renin-angiotensin-aldosterone system, which is involved in various physiological processes, including vasoconstriction, sodium retention, and the release of aldosterone from the adrenal glands . Angiotensin II exerts its effects by binding to specific receptors, primarily the angiotensin II type 1 receptor, leading to various downstream signaling events .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of angiotensin II (1-4), human, typically involves solid-phase peptide synthesis. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid is attached to a solid resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid is coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The peptide is cleaved from the resin and purified.
Industrial Production Methods: Industrial production of this compound, follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The process involves rigorous quality control measures to ensure the purity and consistency of the final product .
化学反应分析
Types of Reactions: Angiotensin II (1-4), human, can undergo various chemical reactions, including:
Oxidation: This reaction can occur at specific amino acid residues, such as methionine, leading to the formation of sulfoxides.
Reduction: Reduction reactions can reverse oxidation, restoring the original peptide structure.
Substitution: Amino acid residues in the peptide can be substituted with other amino acids to study structure-activity relationships.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, performic acid.
Reducing Agents: Dithiothreitol, tris(2-carboxyethyl)phosphine.
Substitution Reagents: Amino acid derivatives, coupling reagents like HATU or DIC.
Major Products Formed:
Oxidation Products: Methionine sulfoxide derivatives.
Reduction Products: Restored peptide structure.
Substitution Products: Modified peptides with altered amino acid sequences.
科学研究应用
Angiotensin II (1-4), human, has a wide range of scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in cellular signaling pathways and receptor interactions.
Medicine: Explored for its therapeutic potential in treating conditions such as hypertension, heart failure, and kidney diseases.
Industry: Utilized in the development of diagnostic assays and pharmaceutical formulations .
作用机制
Angiotensin II (1-4), human, exerts its effects by binding to the angiotensin II type 1 receptor, a G-protein-coupled receptor. This binding triggers a cascade of intracellular signaling events, including the activation of phospholipase C, which leads to the production of inositol trisphosphate and diacylglycerol. These molecules, in turn, increase intracellular calcium levels and activate protein kinase C, resulting in vasoconstriction and increased blood pressure . Additionally, angiotensin II stimulates the release of aldosterone from the adrenal glands, promoting sodium retention and further contributing to blood pressure regulation .
相似化合物的比较
Angiotensin I: The precursor to angiotensin II, which is converted by angiotensin-converting enzyme.
Angiotensin III: A metabolite of angiotensin II with similar but less potent effects.
Angiotensin IV: Another metabolite with distinct biological activities .
Uniqueness: Angiotensin II (1-4), human, is unique due to its high potency and specific receptor interactions. Unlike its precursors and metabolites, angiotensin II has a more pronounced effect on blood pressure regulation and fluid balance. Its ability to bind to the angiotensin II type 1 receptor and initiate a robust signaling cascade sets it apart from other related peptides .
属性
分子式 |
C24H37N7O8 |
|---|---|
分子量 |
551.6 g/mol |
IUPAC 名称 |
(3S)-3-amino-4-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C24H37N7O8/c1-12(2)19(22(37)30-17(23(38)39)10-13-5-7-14(32)8-6-13)31-21(36)16(4-3-9-28-24(26)27)29-20(35)15(25)11-18(33)34/h5-8,12,15-17,19,32H,3-4,9-11,25H2,1-2H3,(H,29,35)(H,30,37)(H,31,36)(H,33,34)(H,38,39)(H4,26,27,28)/t15-,16-,17-,19-/m0/s1 |
InChI 键 |
KFWYCVYZWAMJRF-DWRORGKVSA-N |
手性 SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(=O)O)N |
规范 SMILES |
CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


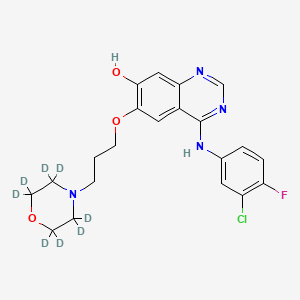
![[18F]-Labeled L-dopa precursor](/img/structure/B12430852.png)

![4-N-[(2R)-butan-2-yl]-2-N-[2-fluoro-5-[(1S,4S)-5-methyl-2,5-diazabicyclo[2.2.1]heptan-2-yl]pyridin-3-yl]-5-methylpyrimidine-2,4-diamine](/img/structure/B12430860.png)
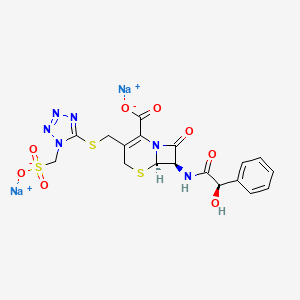
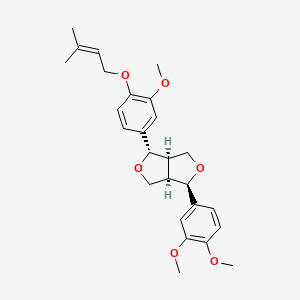
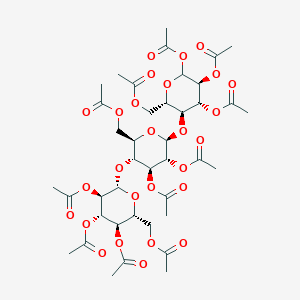
![6-(2,3,4,5,6-Pentadeuteriophenyl)sulfinyltetrazolo[1,5-b]pyridazine](/img/structure/B12430904.png)
